![molecular formula C11H17NO2 B2422234 N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide CAS No. 2284399-28-4](/img/structure/B2422234.png)
N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CPME and has a molecular weight of 169.23 g/mol. CPME has a cyclopropyl group attached to an oxolane ring, which is further attached to a prop-2-enamide group.
Mécanisme D'action
The mechanism of action of CPME is not fully understood. However, it is believed that CPME exerts its biological activity by interacting with specific targets within the cells. CPME has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. CPME has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
CPME has been found to have various biochemical and physiological effects. CPME has been found to induce apoptosis (programmed cell death) in cancer cells by activating certain pathways within the cells. CPME has also been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of bacterial and fungal cell walls, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CPME in lab experiments is its ability to inhibit the growth of drug-resistant strains of bacteria and fungi. CPME has also been found to exhibit low toxicity towards normal cells, making it a potential candidate for the development of new drugs. However, the synthesis of CPME is a multistep process that involves the use of various reagents and catalysts, making it a challenging compound to synthesize in large quantities.
Orientations Futures
There are various future directions for the research on CPME. One of the major directions is the development of new drugs based on CPME. CPME has been found to exhibit anticancer and antimicrobial activity, making it a potential candidate for the development of new drugs. Another direction is the study of the mechanism of action of CPME. The mechanism of action of CPME is not fully understood, and further research is needed to elucidate its mode of action.
Méthodes De Synthèse
The synthesis of CPME is a multistep process that involves the use of various reagents and catalysts. The first step involves the reaction of cyclopropylmethyl bromide with lithium diisopropylamide (LDA) to form the corresponding cyclopropylmethyl lithium intermediate. This intermediate is then reacted with ethylene oxide to form the cyclopropyloxirane intermediate. The next step involves the reaction of the cyclopropyloxirane intermediate with 2-methylprop-2-enamide in the presence of a Lewis acid catalyst to form CPME.
Applications De Recherche Scientifique
CPME has been found to have potential applications in various fields of scientific research. One of the major applications of CPME is in the field of medicinal chemistry. CPME has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. CPME has also been found to exhibit antimicrobial activity against various strains of bacteria and fungi. CPME has been found to be effective against drug-resistant strains of bacteria, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-[(5-cyclopropyloxolan-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-11(13)12-7-9-5-6-10(14-9)8-3-4-8/h2,8-10H,1,3-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEZSVSABWNNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCC(O1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2422156.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2422157.png)
![4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline](/img/structure/B2422159.png)

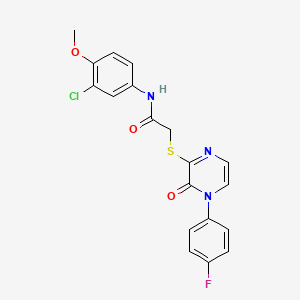
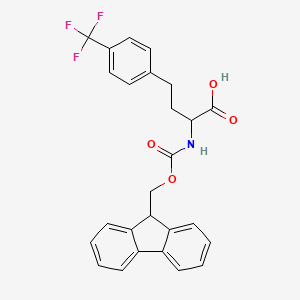

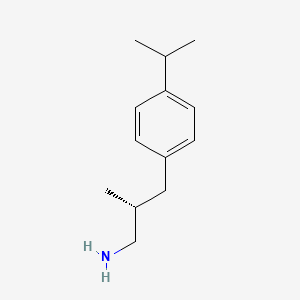
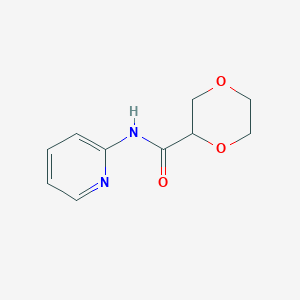


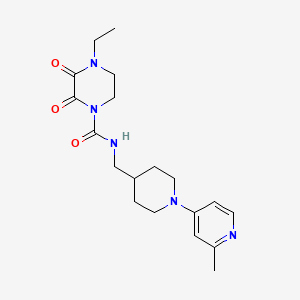
![Tert-butyl 3-cyclopropyl-2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2422172.png)
![methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate](/img/structure/B2422174.png)
